N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide involves the reaction of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline with furan-2-carboxylic acid chloride in the presence of a base to form the desired product.
Starting Materials
5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline, furan-2-carboxylic acid chloride, base (e.g. triethylamine)
Reaction
Add 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline to a solution of furan-2-carboxylic acid chloride in a suitable solvent (e.g. dichloromethane)., Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction., Stir the reaction mixture at room temperature for several hours., Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Purify the product by column chromatography or recrystallization to obtain N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide as a white solid.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been investigated for its potential as an anti-cancer agent and for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes. In material science, it has been studied for its potential as an organic semiconductor and as a building block for the synthesis of functional materials. In agriculture, it has been investigated for its potential as a plant growth regulator.
Mechanism Of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide varies depending on its application. In anti-cancer studies, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In PTP1B inhibition studies, it has been shown to bind to the active site of PTP1B and inhibit its activity, leading to improved insulin sensitivity. In material science studies, it has been shown to exhibit charge transport properties due to its pi-conjugated structure.
Biochemical And Physiological Effects
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. In anti-cancer studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In PTP1B inhibition studies, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In material science studies, it has been shown to exhibit high charge carrier mobility and low energy barriers for charge transport.
Advantages And Limitations For Lab Experiments
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and its versatility for various applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide. In medicinal chemistry, it could be further studied for its potential as an anti-cancer agent and for its ability to inhibit PTP1B. In material science, it could be further investigated for its potential as an organic semiconductor and as a building block for the synthesis of functional materials. In agriculture, it could be further studied for its potential as a plant growth regulator. Additionally, further studies could be done to optimize the synthesis method and improve the solubility and toxicity profile of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide.
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-6-5-11(17-7-3-9-23(17,19)20)10-12(13)16-15(18)14-4-2-8-22-14/h2,4-6,8,10H,3,7,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJCAHATQBFMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide |
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